molecular formula C8H9ClOS B8620742 2-Chloro-4-(methylthio)benzyl alcohol

2-Chloro-4-(methylthio)benzyl alcohol

Cat. No.: B8620742
M. Wt: 188.67 g/mol
InChI Key: PUYLWUNGJJKSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(methylthio)benzyl alcohol is a useful research compound. Its molecular formula is C8H9ClOS and its molecular weight is 188.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

(2-chloro-4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H9ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3

InChI Key

PUYLWUNGJJKSBH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 2-chloro-4-(methylthio)benzoate (806 mg) was dropwise added to a suspension of lithium aluminum hydride (139 mg) in tetrahydrofuran (8 ml) under ice-cooling, and the mixture was stirred for 1 hr. The reaction mixture was diluted with ether and 1N hydrochloric acid (10 ml) was dropwise added. The resulting product was extracted three times with ether. The organic layers were combined, washed successively with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the objective compound (725 mg) as a colorless oil.
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806 mg
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Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (139 mg) in tetrahydrofuran (8 ml) was added dropwise methyl 2-chloro-4-(methylthio)benzoate (806 mg) under ice-cooling, and the mixture was stirred for 1 hr. The reaction mixture was diluted with diethyl ether and 1N hydrochloric acid (10 ml) was added dropwise. The resulting product was extracted 3 times with diethyl ether. The organic layers were combined and washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-chloro-4-(methylthio)benzyl alcohol (725 mg) as a colorless oil.
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139 mg
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806 mg
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